
Methyl 6-Fluoro-3-formylindole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Fluoro-3-formylindole-4-carboxylate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes a fluorine atom, a formyl group, and a carboxylate ester group attached to the indole ring.
Métodos De Preparación
The synthesis of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves several steps. One common method includes the intramolecular Friedel-Crafts acylation of indole derivatives . The reaction conditions typically involve heating the intermediate in a solution of ethanolic hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 6-Fluoro-3-formylindole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the formyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 6-Fluoro-3-formylindole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.
Comparación Con Compuestos Similares
Methyl 6-Fluoro-3-formylindole-4-carboxylate can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in the position of substituents on the indole ring. The presence of the fluorine atom in this compound makes it unique and can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8FNO3 |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
methyl 6-fluoro-3-formyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 |
Clave InChI |
WYVLQIZINXUMLP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




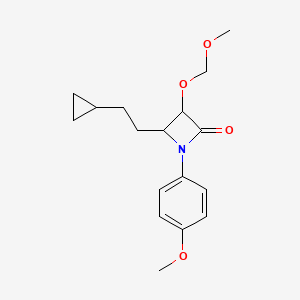

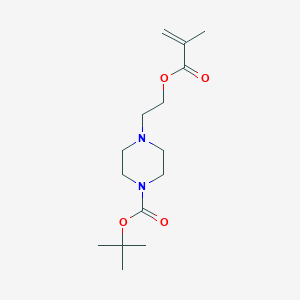

![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
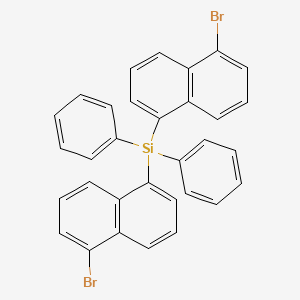
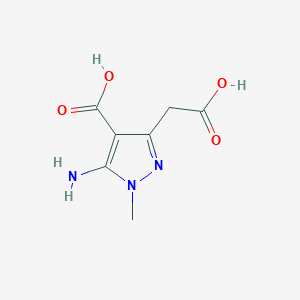


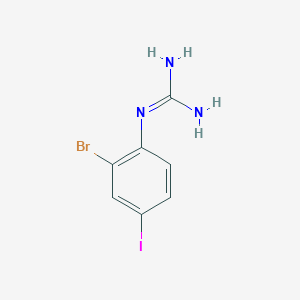

![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)
